3-(2-Fluorobenzyl)-6-hydrazinopyridazine
説明
特性
IUPAC Name |
[6-[(2-fluorophenyl)methyl]pyridazin-3-yl]hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4/c12-10-4-2-1-3-8(10)7-9-5-6-11(14-13)16-15-9/h1-6H,7,13H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPFTDAUEYSXTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NN=C(C=C2)NN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601232771 | |
| Record name | 3-[(2-Fluorophenyl)methyl]-6-hydrazinylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601232771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320419-24-7 | |
| Record name | 3-[(2-Fluorophenyl)methyl]-6-hydrazinylpyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320419-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Fluorophenyl)methyl]-6-hydrazinylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601232771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
The synthesis of 3-(2-Fluorobenzyl)-6-hydrazinopyridazine typically involves the reaction of 2-fluorobenzyl chloride with 6-hydrazinopyridazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
3-(2-Fluorobenzyl)-6-hydrazinopyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-(2-Fluorobenzyl)-6-hydrazinopyridazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique chemical structure and biological activity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(2-Fluorobenzyl)-6-hydrazinopyridazine involves its interaction with specific molecular targets and pathways within biological systems. The hydrazino group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The fluorobenzyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. These interactions can result in various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in cancer cells.
類似化合物との比較
Table 1: Key Structural and Functional Comparisons
Pharmacological Activity
- Antihypertensive Activity: highlights that hydrazinopyridazines with heteroaryl groups at the 6-position (e.g., imidazole, triazole) exhibit potent antihypertensive effects. For example, compound 7c (6-imidazol-1-yl derivative) showed 4.9× higher activity than dihydralazine in rats. In contrast, 3-(2-Fluorobenzyl)-6-hydrazinopyridazine lacks heteroaryl substitution, which may reduce its antihypertensive efficacy but improve stability due to the hydrazine group .
- Anticonvulsant Potential: The 2-chlorobenzyl analog () demonstrates anticonvulsant activity, suggesting that halogenated benzyl groups at the 3-position may enhance central nervous system targeting. The 2-fluorobenzyl group in the target compound could offer similar advantages with reduced metabolic degradation .
Physicochemical Properties
- Solubility: The 6-phenyl-pyridazin-3(2H)-one () exhibits solubility ranging from 1.2 mg/mL (water) to 4.8 mg/mL (propylene glycol). While solubility data for 3-(2-Fluorobenzyl)-6-hydrazinopyridazine is unavailable, its fluorinated benzyl group likely reduces aqueous solubility compared to non-fluorinated analogs but improves membrane permeability .
- Stability : The hydrazine group in the target compound may increase susceptibility to oxidation compared to acetohydrazide derivatives (), necessitating formulation adjustments for long-term storage .
Q & A
Q. What are the standard synthetic routes for 3-(2-Fluorobenzyl)-6-hydrazinopyridazine?
The synthesis typically involves condensation reactions and heterocyclic ring formation. For example:
- Hydrazine substitution : Reacting 6-chloropyridazine derivatives with hydrazine hydrate under reflux conditions to introduce the hydrazine moiety.
- Fluorobenzyl functionalization : Introducing the 2-fluorobenzyl group via nucleophilic substitution or coupling reactions.
- Cycloaddition strategies : [3+2] or [3+3] cycloadditions (e.g., using azomethine ylides or diazo compounds) to build pyridazine scaffolds, as demonstrated in fluorinated fragment libraries .
Key characterization : Confirm intermediates and final product using NMR (¹H/¹³C), IR (to detect hydrazine N–H stretches), and mass spectrometry .
Q. How is the compound characterized for purity and structural confirmation?
- Spectroscopic methods :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for pyridazine), fluorobenzyl substituents (δ 4.5–5.5 ppm for benzyl CH₂), and hydrazine NH₂ signals (δ 3.0–4.0 ppm).
- IR spectroscopy : Detect N–H stretches (~3300 cm⁻¹) and C=N/C=O vibrations (~1600–1700 cm⁻¹).
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- HPLC/LC-MS : Assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can researchers optimize cycloaddition reactions in the synthesis of pyridazine derivatives?
Cycloadditions (e.g., [3+2] or [3+3]) require precise control of reaction conditions:
- Catalysts : Use Lewis acids (e.g., ZnCl₂) or transition-metal catalysts to enhance regioselectivity.
- Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction rates for azomethine ylide cycloadditions .
- Temperature : Moderate heating (60–80°C) balances reactivity and side-product formation.
Case study : Ethyl diazoacetate in [3+2] cycloadditions yielded dihydropyrazole intermediates with >80% efficiency under optimized conditions .
Q. How can discrepancies in reported biological activities of hydrazinopyridazine derivatives be resolved?
Contradictory data (e.g., variable antihypertensive potency) may arise from:
- Structural variations : Substituent position (e.g., 2-fluorobenzyl vs. 3-fluorobenzyl) alters target binding.
- Biological models : Compare results across normotensive vs. hypertensive rat models, as seen in studies where 6-imidazolyl derivatives showed 4.9× higher activity than dihydralazine in hypertensive rats .
Methodological solutions :- Perform structure-activity relationship (SAR) studies by systematically modifying substituents.
- Use standardized assays (e.g., in vitro enzyme inhibition followed by in vivo validation).
Q. What strategies improve the solubility and bioavailability of 3-(2-Fluorobenzyl)-6-hydrazinopyridazine?
- Derivatization :
- Introduce hydrophilic groups (e.g., sulfonate, PEG chains) via hydrazine functionalization.
- Prodrug approaches: Convert hydrazine to acetylated or carbamate derivatives for enhanced absorption.
- Formulation : Use co-solvents (e.g., DMSO-water mixtures) or nanoencapsulation for in vivo studies.
Example : Analogues with morpholine or piperazine rings showed improved solubility in pharmacokinetic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
